molecular formula C12H10N6O3 B15054816 1-(2-Methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid

1-(2-Methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B15054816
M. Wt: 286.25 g/mol
InChI Key: GWEFFUJMJAZSHY-UHFFFAOYSA-N
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Description

1-(2-Methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid is a complex organic compound that features a pyrazole ring, a pyrimidine ring, and an oxadiazole ring

Preparation Methods

The synthesis of 1-(2-Methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole ring, followed by the introduction of the pyrimidine and oxadiazole rings through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

1-(2-Methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Scientific Research Applications

1-(2-Methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2-Methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets involved can vary depending on the specific application and context.

Comparison with Similar Compounds

1-(2-Methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:

    1-(2-Methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)-1H-pyrazole-3-carboxamide: This compound has a similar structure but with an amide group instead of a carboxylic acid group.

    1-(2-Methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)-1H-pyrazole-3-carboxylate:

    1-(2-Methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)-1H-pyrazole-3-carboxaldehyde: This aldehyde derivative can be used in different synthetic routes and has unique reactivity.

Properties

Molecular Formula

C12H10N6O3

Molecular Weight

286.25 g/mol

IUPAC Name

1-[2-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]pyrazole-3-carboxylic acid

InChI

InChI=1S/C12H10N6O3/c1-6-13-5-8(11-15-7(2)17-21-11)10(14-6)18-4-3-9(16-18)12(19)20/h3-5H,1-2H3,(H,19,20)

InChI Key

GWEFFUJMJAZSHY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=N1)N2C=CC(=N2)C(=O)O)C3=NC(=NO3)C

Origin of Product

United States

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